N-(4-(N-acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
Description
This compound is a structurally complex molecule featuring a hybrid scaffold combining acetylsulfamoyl, azetidine, and 5-methylisoxazole moieties. The sulfonamide group (N-acetylsulfamoyl) is a hallmark of enzyme-targeting agents, often seen in inhibitors of carbonic anhydrases or ureases . The 5-methylisoxazole group may contribute to metabolic stability and lipophilicity, influencing pharmacokinetics .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-10-7-15(19-27-10)17(24)21-8-12(9-21)16(23)18-13-3-5-14(6-4-13)28(25,26)20-11(2)22/h3-7,12H,8-9H2,1-2H3,(H,18,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOCTPTOOHGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining an azetidine ring with isoxazole and sulfonamide functionalities, which are known for their diverse pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key structural elements include:
- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological activity.
- Isoxazole Moiety : Known for its roles in anti-inflammatory, antimicrobial, and anticancer activities.
- Sulfamoyl Group : Enhances solubility and bioactivity by mimicking natural substrates.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of azetidine have shown promising results against various bacterial strains, with some compounds demonstrating efficacy comparable to standard antibiotics such as ampicillin .
2. Anti-inflammatory Properties
The isoxazole ring is associated with anti-inflammatory effects. Studies have reported that isoxazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This selectivity suggests that our compound may also possess similar anti-inflammatory capabilities .
3. Anticancer Potential
Compounds containing azetidine and isoxazole moieties have been evaluated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of histone methyltransferases (HMTs), which play a crucial role in gene regulation related to cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Karthikeyan et al. (2009) | Isoxazole derivatives | Anti-inflammatory | Identified selective COX-2 inhibitors with significant analgesic effects. |
| Siddiqui et al. (2013) | Sulfonamide derivatives | Antimicrobial | Demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Banoglu et al. (2016) | Diaryloisoxazol derivatives | Leukotriene biosynthesis inhibition | Showed potential in treating inflammatory diseases by targeting leukotriene pathways. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key pharmacophoric elements with other sulfonamide- and carboxamide-containing molecules. Below is a comparative analysis:
Key Observations:
Antiurease Activity :
- The 5-methylisoxazole and sulfonamide groups in Compound 9 and the target compound are critical for urease inhibition. Compound 9’s IC₅₀ (0.93 µM) suggests stronger activity than Compound 10 (4.2 µM), likely due to the isoxazole-sulfonamide synergy .
- The target compound’s azetidine ring may improve binding via rigidity, though this requires experimental validation.
Metabolic and Pharmacokinetic Profiles: Acetylsulfamoyl groups (as in Compound 10 and the target compound) enhance solubility compared to non-acetylated analogs (e.g., Compound 11) . The trimethoxyphenyl group in the isoxazole-carboxamide analog () may increase membrane permeability but reduce target specificity .
Antimicrobial and Antioxidant Potential: The HL ligand () demonstrates that sulfonamide-carboxamide hybrids exhibit antioxidant activity (DPPH radical scavenging) and DNA interaction, likely via metal coordination. The target compound’s azetidine and isoxazole groups could amplify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
